molecular formula C6H9N3OS B188245 6-Amino-2-(ethylthio)-4-pyrimidinol CAS No. 37660-22-3

6-Amino-2-(ethylthio)-4-pyrimidinol

Cat. No.: B188245
CAS No.: 37660-22-3
M. Wt: 171.22 g/mol
InChI Key: OYIIQANZEPCOQV-UHFFFAOYSA-N
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Description

6-Amino-2-(ethylthio)-4-pyrimidinol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes This compound is characterized by the presence of an amino group at the 6th position, an ethylthio group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(ethylthio)-4-pyrimidinol can be achieved through several synthetic routes. One common method involves the reaction of 2-mercapto-4,6-dichloropyrimidine with ethylamine, followed by hydrolysis to introduce the hydroxyl group at the 4th position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-mercapto-4,6-dichloropyrimidine and ethylamine, are fed into the reactor along with a base, and the reaction mixture is heated to the desired temperature. The product is then isolated and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(ethylthio)-4-pyrimidinol undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-Amino-2-(ethylthio)-4-pyrimidinol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(ethylthio)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The amino and ethylthio groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    6-Amino-2-(methylthio)-4-pyrimidinol: Similar structure but with a methylthio group instead of an ethylthio group.

    6-Amino-2-(ethylthio)-4-pyrimidinone: Similar structure but with a carbonyl group at the 4th position instead of a hydroxyl group.

    6-Amino-2-(ethylthio)-5-pyrimidinol: Similar structure but with the hydroxyl group at the 5th position instead of the 4th position.

Uniqueness: 6-Amino-2-(ethylthio)-4-pyrimidinol is unique due to the specific positioning of the amino, ethylthio, and hydroxyl groups on the pyrimidine ring. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-amino-2-ethylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIIQANZEPCOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191082
Record name 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37660-22-3
Record name 6-Amino-2-(ethylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37660-22-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-
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Record name 6-Amino-2-(ethylthio)-4-pyrimidinol
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Record name 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-
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Record name 6-amino-2-(ethylthio)-1H-pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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